molecular formula C27H22N4O3 B11577691 (2E)-2-cyano-3-[2-(4-ethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(4-methylphenyl)prop-2-enamide

(2E)-2-cyano-3-[2-(4-ethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(4-methylphenyl)prop-2-enamide

Cat. No.: B11577691
M. Wt: 450.5 g/mol
InChI Key: JURQCMXCLHQXIW-CAPFRKAQSA-N
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Description

(2E)-2-cyano-3-[2-(4-ethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(4-methylphenyl)prop-2-enamide is a complex organic compound with a unique structure that includes a pyrido[1,2-a]pyrimidin-4-one core, an ethylphenoxy group, and a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-cyano-3-[2-(4-ethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(4-methylphenyl)prop-2-enamide typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-cyano-3-[2-(4-ethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(4-methylphenyl)prop-2-enamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used

Scientific Research Applications

Chemistry

In chemistry, (2E)-2-cyano-3-[2-(4-ethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(4-methylphenyl)prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .

Biology and Medicine

Its structure suggests that it could interact with specific biological targets, making it a candidate for drug development and therapeutic research .

Industry

In industry, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties. It may also find applications in the field of electronics and nanotechnology .

Mechanism of Action

The mechanism of action of (2E)-2-cyano-3-[2-(4-ethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(4-methylphenyl)prop-2-enamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrido[1,2-a]pyrimidin-4-one derivatives with different substituents. Examples include:

Uniqueness

What sets (2E)-2-cyano-3-[2-(4-ethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(4-methylphenyl)prop-2-enamide apart is its specific combination of functional groups and the resulting chemical properties. This unique structure allows for specific interactions with biological targets and the potential for diverse applications in various fields.

Properties

Molecular Formula

C27H22N4O3

Molecular Weight

450.5 g/mol

IUPAC Name

(E)-2-cyano-3-[2-(4-ethylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]-N-(4-methylphenyl)prop-2-enamide

InChI

InChI=1S/C27H22N4O3/c1-3-19-9-13-22(14-10-19)34-26-23(27(33)31-15-5-4-6-24(31)30-26)16-20(17-28)25(32)29-21-11-7-18(2)8-12-21/h4-16H,3H2,1-2H3,(H,29,32)/b20-16+

InChI Key

JURQCMXCLHQXIW-CAPFRKAQSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)OC2=C(C(=O)N3C=CC=CC3=N2)/C=C(\C#N)/C(=O)NC4=CC=C(C=C4)C

Canonical SMILES

CCC1=CC=C(C=C1)OC2=C(C(=O)N3C=CC=CC3=N2)C=C(C#N)C(=O)NC4=CC=C(C=C4)C

Origin of Product

United States

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